molecular formula C11H12Br2O B8077027 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one CAS No. 2089651-66-9

1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one

Cat. No.: B8077027
CAS No.: 2089651-66-9
M. Wt: 320.02 g/mol
InChI Key: JHCJZRXYQKJMJK-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is a brominated aromatic ketone featuring two bromine atoms: one on the benzene ring and another on the butanone backbone. Its molecular structure combines a 4-bromophenyl group at position 4, a methyl group at position 3, and a ketone at position 2 of the butanone chain. The bromine atoms enhance electrophilic reactivity, making it suitable for cross-coupling reactions, nucleophilic substitutions, and as a precursor for further functionalization .

Properties

IUPAC Name

1-bromo-4-(4-bromophenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O/c1-8(11(14)7-12)6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCJZRXYQKJMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243971
Record name 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089651-66-9
Record name 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089651-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of the corresponding phenyl compound using bromine in the presence of a catalyst.

  • Friedel-Crafts Alkylation: Reacting 4-bromophenyl with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: Formation of a Grignard reagent from 4-bromobenzene, followed by reaction with 3-methylbutan-2-one.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Bromide derivatives, cyanides.

Scientific Research Applications

1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is used in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

  • Biology: It serves as a probe in biological studies to understand molecular interactions.

  • Medicine: Potential use in drug discovery and development due to its reactivity and structural properties.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.

  • Receptor Binding: It can bind to specific receptors, influencing cellular responses.

  • Signal Transduction: It may play a role in signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reactivity Notes
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one C₁₁H₁₁Br₂O 316.02 g/mol Branched chain, dual bromine, ketone High steric hindrance; slower SN2 reactions
2-Bromo-1-(4-bromophenyl)ethanone C₈H₆Br₂O 277.94 g/mol Linear chain, dual bromine, ketone Faster nucleophilic substitution due to less steric bulk
1-Bromo-4-(1-bromopropyl)benzene C₉H₁₀Br₂ 290.99 g/mol Alkyl bromine, no ketone Prone to elimination (E2) over substitution
1-(4-Bromophenyl)-2-methyl-1-propanone C₁₀H₁₁BrO 227.10 g/mol Methyl group adjacent to ketone, single Br Moderate steric effects; versatile in Friedel-Crafts reactions

Key Observations :

  • The branched 3-methyl group in the target compound increases steric hindrance, reducing reaction rates in SN2 mechanisms compared to linear analogs like 2-Bromo-1-(4-bromophenyl)ethanone .
  • The absence of a ketone in 1-Bromo-4-(1-bromopropyl)benzene shifts reactivity toward elimination rather than substitution or coupling .
Reactivity in Cross-Coupling and Substitution Reactions
  • Suzuki-Miyaura Coupling : The 4-bromophenyl group in the target compound participates efficiently in palladium-catalyzed coupling, similar to 2-(4-Bromophenyl)-5-(4-chlorophenyl)furan (). However, the ketone moiety may require protection to prevent side reactions .
  • Nucleophilic Substitution: The primary bromine on the butanone chain is more reactive than aromatic bromine. This contrasts with 1-Bromo-4-(1-bromopropyl)benzene, where alkyl bromine dominates reactivity .

Biological Activity

1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated phenyl group and a ketone functional group, which influence its reactivity and biological properties. Its molecular formula is C12H15Br2O, and it has a molecular weight of 305.06 g/mol.

1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, affecting signaling pathways crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one demonstrates antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against resistant strains of bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Notes
E. coli8 μg/mLEffective against Gram-negative bacteria
S. aureus16 μg/mLShows potential against Gram-positive strains

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The results indicate selective cytotoxicity:

Cell LineIC50 (μM)Observations
HepG225Moderate cytotoxicity
MCF-730Lower cytotoxicity compared to HepG2

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one against multidrug-resistant Staphylococcus aureus. The compound exhibited an MIC of 16 μg/mL, demonstrating its potential as an alternative treatment option for resistant infections .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's ability to inhibit specific enzymes related to cancer metabolism. The study revealed that it effectively inhibited the activity of certain kinases, leading to reduced proliferation of cancer cell lines .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one:

  • Selectivity : The compound shows selective activity against certain cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy, indicating potential for use in combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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